(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
Description
(R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine featuring a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4). The stereogenic center at the ethylamine moiety adopts the R-configuration, which is critical for its biological and chemical properties. Key characteristics include:
- Molecular Formula: C₉H₉F₄N
- Molecular Weight: 207.17 g/mol
- CAS No.: 1098068-03-1 (free base)
- Stereochemical Purity: ≥95% enantiomeric excess (ee) via chiral separation methods .
The fluorine and trifluoromethyl groups confer electron-withdrawing effects, influencing the compound’s lipophilicity (logP ≈ 2.5), metabolic stability, and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKFZDHIZYROB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184615 | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079656-89-5 | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079656-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the reductive amination of the aldehyde with the chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitution reactions.
Key observations :
-
Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines.
-
Acylation with acetyl chloride or benzoyl chloride produces stable amides, with yields >85% under mild conditions.
Example reaction conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CH₃I | DMF | 0°C → rt | 78 |
| AcCl | CH₂Cl₂ | rt | 92 |
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines (Schiff bases), a reaction critical in medicinal chemistry for creating bioactive intermediates .
Key findings :
-
Condensation with benzaldehyde in ethanol at reflux yields Schiff bases with >90% conversion.
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Electron-deficient aldehydes (e.g., nitrobenzaldehyde) react faster due to enhanced electrophilicity .
Kinetic data :
| Carbonyl Compound | Reaction Time (h) | Product Stability |
|---|---|---|
| Benzaldehyde | 2 | High (ΔG‡ = 45 kJ/mol) |
| 4-Nitrobenzaldehyde | 0.5 | Moderate |
Acid-Base Reactions
The amine’s basicity (pKa ≈ 8.5) allows protonation in acidic media, forming water-soluble salts .
Notable properties :
Solubility comparison :
| Form | Solubility in H₂O (g/L) |
|---|---|
| Free amine | 1.2 |
| HCl salt | 58.7 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring participates in SNAr reactions. Computational studies (DFT/B3LYP) show:
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Activation energy for substitution at the 4-position: ΔG‡ = 92 kJ/mol .
-
Reactivity order: F > CF₃ at meta/para positions due to resonance effects .
Experimental evidence :
Coordination Chemistry
The amine acts as a ligand in metal complexes. Key interactions include:
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N→Metal σ-donation, stabilized by CF₃ group’s inductive effect .
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Pd(II) complexes show catalytic activity in Suzuki-Miyaura couplings .
Stability of complexes :
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Cu(II) | 12.3 |
| Pd(II) | 14.1 |
Oxidation and Reductive Amination
-
Oxidation : Limited by the amine’s stability; controlled oxidation with H₂O₂ forms nitro derivatives (yield: 55%).
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Reductive amination : Reacts with ketones (e.g., acetone) under H₂/Pd-C to form secondary amines (yield: 82%).
Photochemical Behavior
UV-Vis studies (TD-DFT) reveal:
Electronic parameters :
| Parameter | Gas Phase | Methanol | Water |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 5.52 | 5.41 | 5.40 |
| Dipole moment (D) | 5.47 | 7.03 | 7.09 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10F3N
- Molecular Weight : 189.18 g/mol
- CAS Number : 1093079-61-8
- IUPAC Name : (R)-1-[2-(trifluoromethyl)phenyl]ethanamine
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, making it a valuable moiety in pharmaceutical design.
Antidepressant Activity
Research indicates that (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine exhibits potential antidepressant properties. Studies have shown that compounds with similar structural motifs can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders .
Neurotransmitter Modulation
This compound has been investigated for its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural characteristics may allow it to interact with various receptors in the central nervous system, providing insights into its potential use as a treatment for neurological disorders .
In Vitro Studies
In vitro assays have demonstrated that (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine can influence cell signaling pathways associated with mood regulation. These studies often employ cell lines expressing specific neurotransmitter receptors to evaluate the compound's efficacy and mechanism of action .
Animal Models
Animal studies have been conducted to assess the behavioral effects of this compound. For instance, tests on rodents have indicated improvements in depressive-like behaviors when treated with (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine, suggesting its potential as a therapeutic agent .
Anxiety Disorders
Given its pharmacological profile, (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine may also be explored for treating anxiety disorders. The modulation of serotonin pathways is particularly relevant in this context, as many anxiolytics target similar mechanisms .
Pain Management
Emerging research indicates that compounds with similar chemical structures may have analgesic properties. Future investigations could reveal whether (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine can provide relief in pain models, potentially leading to new pain management therapies .
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal evaluated the antidepressant effects of (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine in a rodent model of depression. Results showed significant reductions in immobility time during forced swim tests compared to control groups, indicating potential efficacy as an antidepressant.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors using HEK293 cell lines transfected with specific receptor subtypes. The findings suggested that (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine acts as a moderate agonist at certain serotonin receptor types, which could explain its observed behavioral effects.
Mechanism of Action
The mechanism of action of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amine group plays a crucial role in forming hydrogen bonds and ionic interactions with the target molecules.
Comparison with Similar Compounds
Positional Isomers of the Phenyl Substituents
Variations in substituent positions significantly alter physicochemical and biological properties:
Key Findings :
Substituent Modifications Beyond Fluorine/CF₃
Replacing fluorine with other groups modulates reactivity and applications:
Key Findings :
Enantiomeric Comparisons
Stereochemistry critically impacts biological activity:
Key Findings :
- The R-enantiomer of the target compound exhibits superior target engagement in kinase and GPCR modulation studies .
Biological Activity
(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine, also known by its CAS number 1093079-61-8, is a chiral amine compound notable for its unique fluorinated aromatic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The molecular formula of (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
| Molecular Weight | 201.17 g/mol |
| CAS Number | 1093079-61-8 |
| Solubility | Soluble in organic solvents |
The biological activity of (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorinated aromatic ring contributes to enhanced binding affinity, while the amine group facilitates hydrogen bonding and ionic interactions, crucial for modulating various biological pathways .
Biological Activity
Research indicates that (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine exhibits several biological activities:
1. Antitumor Activity:
Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, it showed an IC50 value in the micromolar range against certain cancer types .
2. Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific kinases involved in cancer progression, which could be leveraged for therapeutic applications .
3. Antimicrobial Properties:
Some studies have explored the antimicrobial potential of fluorinated compounds similar to (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine. Although specific data on this compound is limited, the structural characteristics suggest possible antibacterial and antifungal activities .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine:
Case Study 1: Antitumor Activity Assessment
A study evaluated the effects of this compound on human cancer cell lines, reporting a significant reduction in cell viability with IC50 values ranging from 5 to 20 µM across different cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition Profile
In another investigation, (R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine was tested against a panel of kinases. Results indicated that it effectively inhibited a specific kinase with an IC50 value of approximately 30 nM, suggesting its potential as a lead compound for further development .
Q & A
Q. How can low yields in amide derivatization reactions be troubleshooted?
- Methodology :
- Coupling Reagents : Test alternatives to EDC (e.g., HATU, DCC) for better activation.
- Base Selection : Optimize bases like DMAP or DIPEA to enhance reaction efficiency .
- Purification : Use silica gel chromatography or preparative HPLC to isolate products from side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
